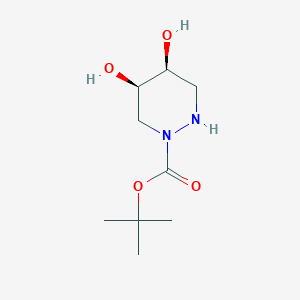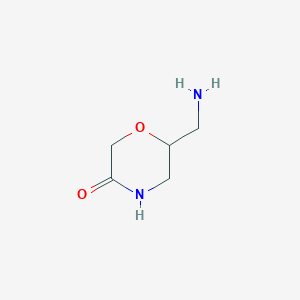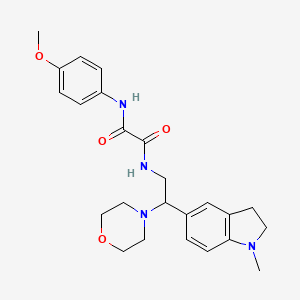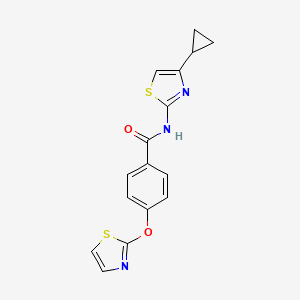
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potential drug candidate for various diseases, including cancer, inflammation, and diabetes.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Applications
Synthesis and Biological Evaluation : Research has led to the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to utilize these compounds as antibacterial agents. The efforts to synthesize new heterocyclic compounds are driven by the need for effective treatments against bacterial infections, with several compounds showing high activities in antimicrobial assays (Azab, Youssef, & El-Bordany, 2013). Similarly, novel pyrazole and thienopyrimidine derivatives have been prepared with significant antitumor activity against MCF7 (breast) human cells, highlighting the potential of sulfonamide derivatives in cancer therapy (Aly, 2009).
COX-2 Inhibition for Anti-inflammatory Effects : The sulfonamide-containing 1,5-diarylpyrazole derivatives, through extensive structure-activity relationship (SAR) work, have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. This research led to the identification of celecoxib, a now well-known COX-2 inhibitor used in the treatment of rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Enzyme Inhibition and Therapeutic Potential
Carbonic Anhydrase Inhibition : New pyrazoline-sulfonamide derivatives have been synthesized and characterized, showing in vitro antiproliferative activities against HeLa and C6 cell lines, alongside strong inhibition against carbonic anhydrase (CA) isoenzymes I and II. These findings suggest the therapeutic potential of sulfonamide derivatives in the treatment of cancer and possibly other diseases where CA isoenzymes play a crucial role (Mert et al., 2014).
Propriétés
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c1-18-10(7-11(17-18)12-9-14-4-5-15-12)8-16-22(19,20)13-3-2-6-21-13/h2-7,9,16H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMOXUSWJFSGPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2372046.png)


![3-(phenylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2372049.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4'-bipiperidine](/img/structure/B2372054.png)
![tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate](/img/structure/B2372056.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethylphenyl)oxamide](/img/structure/B2372061.png)
![N-{7-[(4-fluorophenyl)sulfonyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl}butanamide](/img/structure/B2372062.png)


![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2372066.png)
![(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2372069.png)